Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Description
Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is a spirocyclic triazaspiro compound featuring a benzylthio group at position 2, a phenyl group at position 3, and a tert-butyl carboxylate at position 6. The tert-butyl group enhances metabolic stability, while the benzylthio and phenyl substituents may influence lipophilicity and binding affinity .
Properties
IUPAC Name |
tert-butyl 3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-24(2,3)30-23(29)28-16-14-25(15-17-28)26-21(20-12-8-5-9-13-20)22(27-25)31-18-19-10-6-4-7-11-19/h4-13H,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQTNAKGSXFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the tert-butyl group enhances lipophilicity, which is crucial for membrane penetration and biological efficacy. The benzylthio group may also play a role in its interaction with biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis helps elucidate how modifications to the chemical structure affect biological activity. For instance:
| Compound Modification | Biological Activity | MIC (μg/mL) |
|---|---|---|
| Addition of cationic side chains | Increased antibacterial activity | 4 |
| Variations in the benzylthio group | Altered interaction with target proteins | Variable |
| Changes in the spirocyclic framework | Impact on membrane penetration efficiency | Variable |
This table illustrates how different structural features can enhance or diminish activity against microbial and cancerous cells.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives found that compounds with a similar structure to tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene exhibited potent antibacterial properties against MRSA strains . The lead compound demonstrated an MIC of 4 μg/mL, indicating strong potential for therapeutic applications.
Case Study 2: Anticancer Potential
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Although specific data on tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is scarce, its structural similarities suggest potential for similar effects.
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Research indicates that compounds similar to tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate exhibit promising anticancer properties. The structural motifs within these compounds allow for interaction with specific molecular targets involved in cancer progression. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of triazaspiro compounds can effectively reduce cell viability in various cancer cell lines.
2. Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess activity against a range of pathogens:
- Spectrum of Activity : Laboratory tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This could lead to the development of new antimicrobial agents that address antibiotic resistance.
Therapeutic Applications
1. Drug Development
The unique structure of this compound positions it as a candidate for further drug development:
| Application Area | Description |
|---|---|
| Anticancer Agents | Targeting specific pathways in cancer cells |
| Antimicrobial Agents | Development of new antibiotics |
| Anti-inflammatory Drugs | Potential modulation of inflammatory responses |
2. Structure-Activity Relationship (SAR) Studies
Understanding how structural variations influence biological activity is crucial for optimizing this compound's efficacy. SAR studies can guide modifications to enhance potency and selectivity while minimizing toxicity.
Research Findings
Recent literature highlights the need for comprehensive studies to elucidate the full potential of this compound:
- In Vivo Studies : Future research should focus on animal models to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could validate its safety and effectiveness in humans.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous spirocyclic triazaspiro derivatives:
<sup>†</sup> Molecular formula inferred from structural analogs in and .
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
- Monitor progress via TLC or LC-MS.
Basic: How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the spirocyclic core and substituent integration. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm, while aromatic protons (benzylthio, phenyl) resonate between δ 7.0–7.5 ppm.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons in the spiro system.
Mass Spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., calculated for C₂₅H₃₀N₃O₂S: 452.20 g/mol).
X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation.
HPLC/UPLC : Assess purity (>95% recommended for biological assays).
Data Validation : Cross-reference with literature values for analogous spiro compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzylthio and phenyl substituents?
Methodological Answer:
Analog Synthesis :
- Replace benzylthio with alkylthio or arylthio groups to assess sulfur’s role in reactivity or target binding.
- Modify the phenyl ring with electron-withdrawing/donating groups (e.g., -NO₂, -OMe) to study electronic effects.
Biological Assays :
- Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For anticonvulsant studies, use maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
Computational Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets.
- Use DFT calculations to evaluate substituent effects on electronic properties.
Data Interpretation : Correlate activity trends with substituent polarity, steric bulk, and resonance effects.
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Re-examine Experimental Conditions :
- Ensure anhydrous solvents to avoid hydrolysis artifacts.
- Confirm sample concentration and temperature during NMR acquisition.
Comparative Analysis :
- Compare experimental NMR shifts with computed values (e.g., using Gaussian for chemical shift prediction).
- Validate spiro ring conformation via NOESY or X-ray data.
Collaborative Validation : Share raw data with specialized labs or repositories for independent verification.
Example : Discrepancies in carbonyl peak positions may arise from tautomerism; variable-temperature NMR can clarify dynamic processes .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
While specific hazard data for this compound is limited, analogous tert-butyl-protected spiro derivatives are generally non-hazardous but require standard precautions:
Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
Waste Disposal : Follow institutional guidelines for organic waste containing sulfur or aromatic groups.
Advanced: What computational approaches are suitable for predicting the compound’s reactivity or metabolic stability?
Methodological Answer:
Reactivity Prediction :
- Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
Metabolic Stability :
- Simulate cytochrome P450 metabolism with software like StarDrop or MetaSite.
- Assess susceptibility to hydrolysis (e.g., tert-butyl ester stability at physiological pH).
Solubility and LogP : Predict via COSMO-RS or ACD/Labs Percepta.
Validation : Compare predictions with experimental HPLC retention times or in vitro microsomal assays.
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2).
Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-yield crystal formation.
HPLC : Apply reverse-phase C18 columns for chiral separation if stereoisomers are present.
Critical Step : Monitor fractions by TLC and characterize pooled fractions immediately to prevent degradation.
Advanced: How can researchers investigate the compound’s mechanism of action in pharmacological contexts?
Methodological Answer:
Target Identification :
- Use affinity chromatography or pull-down assays with tagged derivatives.
- Perform RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
Functional Assays :
- Measure enzyme inhibition kinetics (e.g., IC₅₀ determination via fluorogenic substrates).
- Evaluate cellular uptake via LC-MS/MS quantification in lysates.
In Vivo Models :
- Assess bioavailability and brain penetration in rodent models for CNS-targeted applications .
Integration : Combine mechanistic data with SAR to refine lead optimization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
